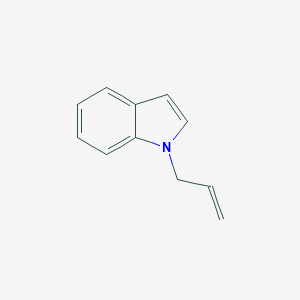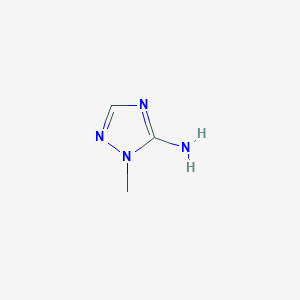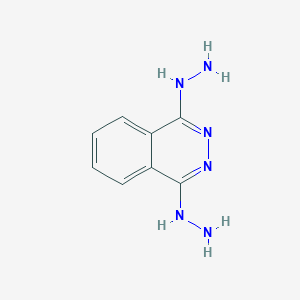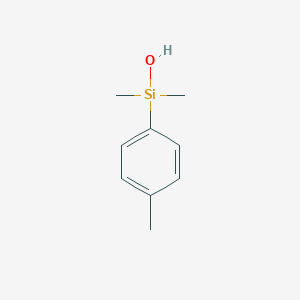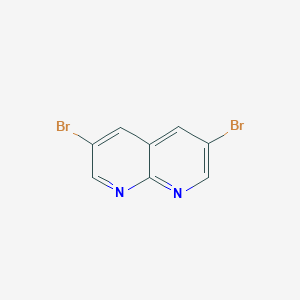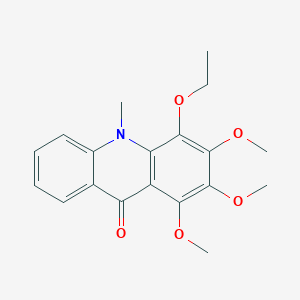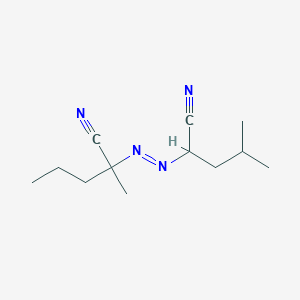
2-(2-Cyanopentan-2-yldiazenyl)-4-methylpentanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4’-Dimethyl-2,2’-azodivaleronitrile is a chemical compound with the molecular formula C12H20N4 and a molecular weight of 220.314 g/mol . It is also known by its systematic name, Pentanenitrile, 2-[(1-cyano-3-methylbutyl)azo]-2-methyl- (9CI) . This compound is part of the azo compound family, which is characterized by the presence of a nitrogen-nitrogen double bond (N=N) within its structure.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Industrial Production Methods
it is likely that large-scale synthesis follows similar principles as laboratory synthesis, with additional considerations for scalability, safety, and cost-effectiveness .
Analyse Chemischer Reaktionen
Types of Reactions
2,4’-Dimethyl-2,2’-azodivaleronitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of azoxy compounds.
Reduction: Reduction reactions can break the azo bond, resulting in the formation of amines.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and other oxidizing compounds.
Reduction: Reducing agents such as hydrogen gas or metal hydrides are typically used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
Oxidation: Azoxy compounds.
Reduction: Amines.
Substitution: Depending on the substituents introduced, various substituted derivatives can be formed.
Wissenschaftliche Forschungsanwendungen
2,4’-Dimethyl-2,2’-azodivaleronitrile has several applications in scientific research:
Polymerization Initiator: It is commonly used as an initiator in polymerization reactions due to its ability to generate free radicals.
Foaming Agent: The compound is used as a foaming agent in the production of various materials.
Thermal Stability Studies: Researchers study its thermal stability and kinetics under different conditions to understand its behavior and potential hazards.
Wirkmechanismus
The mechanism of action of 2,4’-dimethyl-2,2’-azodivaleronitrile involves the generation of free radicals through the homolytic cleavage of the azo bond (N=N). These free radicals can initiate polymerization reactions or participate in other radical-mediated processes. The compound’s thermal stability and decomposition behavior are influenced by factors such as temperature, presence of oxygen, and other environmental conditions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2’-Azobis(2-methylpropionitrile): Another azo compound used as a polymerization initiator.
2,2’-Azobis(2,4-dimethylvaleronitrile): Similar in structure and function, used in similar applications.
Uniqueness
2,4’-Dimethyl-2,2’-azodivaleronitrile is unique due to its specific molecular structure, which imparts distinct thermal stability and reactivity characteristics. Its ability to generate free radicals efficiently makes it valuable in polymerization and other radical-mediated processes .
Eigenschaften
CAS-Nummer |
15457-18-8 |
|---|---|
Molekularformel |
C12H20N4 |
Molekulargewicht |
220.31 g/mol |
IUPAC-Name |
2-[(1-cyano-3-methylbutyl)diazenyl]-2-methylpentanenitrile |
InChI |
InChI=1S/C12H20N4/c1-5-6-12(4,9-14)16-15-11(8-13)7-10(2)3/h10-11H,5-7H2,1-4H3 |
InChI-Schlüssel |
CVLPHLARBKIAPB-UHFFFAOYSA-N |
SMILES |
CCCC(C)(C#N)N=NC(CC(C)C)C#N |
Kanonische SMILES |
CCCC(C)(C#N)N=NC(CC(C)C)C#N |
Key on ui other cas no. |
15457-18-8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


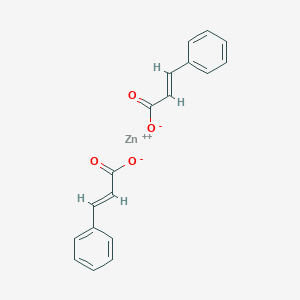
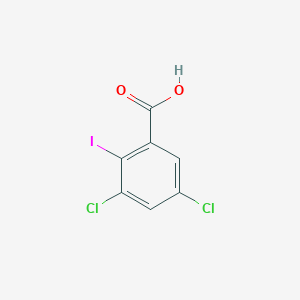

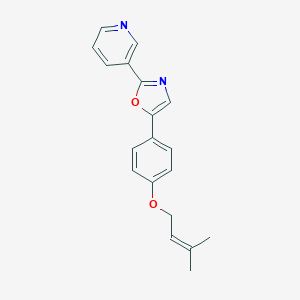
![(S)-Tetrahydropyrrolo[1,2-a]pyrazine-1,4,6(7H)-trione](/img/structure/B103700.png)
![2-[(4-Nitrobenzyl)oxy]benzaldehyde](/img/structure/B103701.png)
